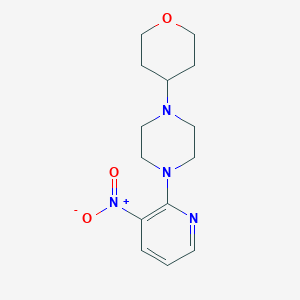

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine

Übersicht

Beschreibung

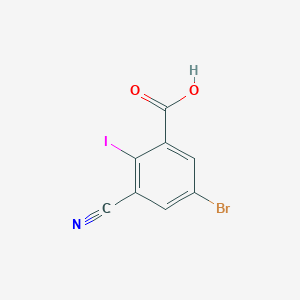

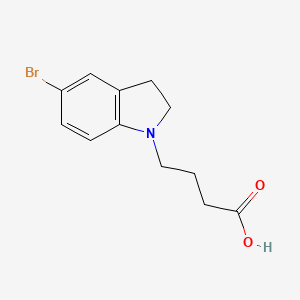

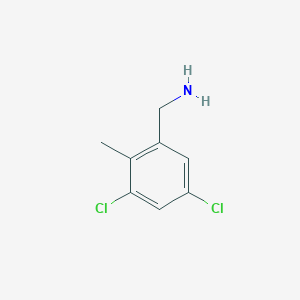

The compound “1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine” is a complex organic molecule that contains a piperazine ring, a pyran ring, and a nitropyridine group . Piperazine rings are common in pharmaceuticals and are known for their biological activity . Pyran rings are found in many natural products and pharmaceuticals, and nitropyridines are often used in the synthesis of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific substitutions and stereochemistry of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Cyclizations of Monocyclic Nitropyridin Derivatives : Smolyar and Yutilov (2008) explored the reactions of 5-nitropyridin derivatives with hydrazine hydrate, leading to the formation of various hydrazides and pyrazoles. They proposed a mechanism for the recyclization process of nitropyridine derivatives using hydrazine hydrate. This research highlights the complexity and versatility of reactions involving nitropyridin compounds in the synthesis of various heterocyclic structures (Smolyar & Yutilov, 2008).

Synthesis of Nitropyrazole and Tetrazole Derivatives : Dalinger et al. (2016) described the regioselective introduction of nitro groups in pyrazoles containing a tetrazole substituent. The synthesis of various nitropyrazoles and their subsequent reactions to form nitramino-nitro-tetrazolylpyrazoles showcases the potential of these compounds in various chemical transformations (Dalinger et al., 2016).

Pharmacological Applications

- Anticonvulsant and Neurotoxicity Evaluation : Aytemir and Çalış (2010) synthesized a series of 3-hydroxy-6-hydroxymethyl/methyl-2-substituted 4H-pyran-4-ones by reacting kojic acid or allomaltol with piperidine derivatives. The compounds demonstrated significant anticonvulsant activity in various tests, indicating the potential of nitropyridin derivatives in therapeutic applications (Aytemir & Çalış, 2010).

Energetic Material Development

- Development of Energetic Materials : Cheng et al. (2021) explored the synthesis of novel energetic materials with a focus on balancing energy, sensitivity, and thermostability. They highlighted the use of N-oxidation strategies based on nitropyrimidine and nitropyridazine, showcasing the potential of nitropyridin derivatives in creating high-performance energetic materials (Cheng et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds such as 1-(3-nitropyridin-2-yl)piperazine derivatives have been studied for their affinity towards 5-ht7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in various physiological and pathological processes.

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes . For instance, 1-(3-nitropyridin-2-yl)piperazine derivatives have been used as radioligands for 5-HT7 receptors, indicating their potential to bind and interact with these receptors .

Biochemical Pathways

Compounds with similar structures have been associated with the serotonin pathway due to their interaction with 5-ht7 receptors . Serotonin receptors are involved in numerous biochemical pathways that regulate various physiological functions, including mood, appetite, sleep, and cognition.

Pharmacokinetics

A study on similar compounds, 1-(3-nitropyridin-2-yl)piperazine derivatives, indicated that these compounds could accumulate in the tumor site, suggesting potential bioavailability .

Result of Action

Similar compounds have shown potential in recognizing 5-ht7 receptors of certain cell lines . This interaction could potentially lead to changes in cellular processes and responses.

Eigenschaften

IUPAC Name |

1-(3-nitropyridin-2-yl)-4-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-18(20)13-2-1-5-15-14(13)17-8-6-16(7-9-17)12-3-10-21-11-4-12/h1-2,5,12H,3-4,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJACQJKMLFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitropyridin-2-yl)-4-tetrahydro-2H-pyran-4-ylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)